molecular formula C13H28O2 B089192 3-methyl-1-[1-(3-methylbutoxy)propoxy]butane CAS No. 13002-13-6

3-methyl-1-[1-(3-methylbutoxy)propoxy]butane

Cat. No.: B089192
CAS No.: 13002-13-6
M. Wt: 216.36 g/mol
InChI Key: MQOHVHXEZYLDJW-UHFFFAOYSA-N
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Description

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is an organic compound with the molecular formula C13H28O2 It is a derivative of butane, characterized by the presence of two 3-methylbutane groups connected by a propylidene bridge through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) typically involves the reaction of propionaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then further reacted to form the final product. The general reaction scheme is as follows:

Propionaldehyde+23-methylbutanolAcid Catalyst1,1’-(Propylidenebis(oxy))bis(3-methylbutane)\text{Propionaldehyde} + 2 \text{3-methylbutanol} \xrightarrow{\text{Acid Catalyst}} \text{3-methyl-1-[1-(3-methylbutoxy)propoxy]butane} Propionaldehyde+23-methylbutanolAcid Catalyst​1,1’-(Propylidenebis(oxy))bis(3-methylbutane)

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Ethylidenebis(oxy))bis(3-methylbutane)
  • 1,1’-(Butylidenebis(oxy))bis(3-methylbutane)
  • 1,1’-(Isopropylidenebis(oxy))bis(3-methylbutane)

Uniqueness

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

13002-13-6

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

3-methyl-1-[1-(3-methylbutoxy)propoxy]butane

InChI

InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3

InChI Key

MQOHVHXEZYLDJW-UHFFFAOYSA-N

SMILES

CCC(OCCC(C)C)OCCC(C)C

Canonical SMILES

CCC(OCCC(C)C)OCCC(C)C

13002-13-6

Origin of Product

United States

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